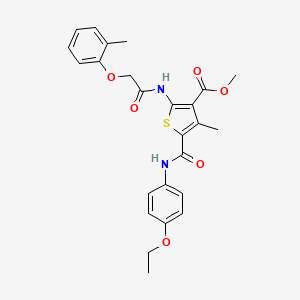

Methyl 4-((4-fluorobenzyl)oxy)thiophene-2-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

El 4-((4-fluorobencil)oxi)tiofeno-2-carboxilato de metilo es un compuesto orgánico con la fórmula molecular C₁₃H₁₁FO₃S y un peso molecular de 266,29 g/mol . Este compuesto es un miembro de la familia del tiofeno, conocida por su estructura heterocíclica aromática. La presencia de un grupo fluorobencilo y un grupo metoxicarbonilo unido al anillo del tiofeno hace que este compuesto sea único y potencialmente útil en diversas aplicaciones científicas.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis del 4-((4-fluorobencil)oxi)tiofeno-2-carboxilato de metilo normalmente implica la reacción del alcohol 4-fluorobencílico con el ácido tiofeno-2-carboxílico en condiciones de esterificación. La reacción está catalizada por un catalizador ácido como el ácido sulfúrico o el ácido p-toluensulfónico, y la mezcla de reacción se refluye en un disolvente orgánico como el tolueno o el diclorometano. El producto se purifica entonces por recristalización o cromatografía en columna .

Métodos de producción industrial

En un entorno industrial, la producción del 4-((4-fluorobencil)oxi)tiofeno-2-carboxilato de metilo puede implicar procesos de flujo continuo para aumentar la eficiencia y el rendimiento. El uso de reactores automatizados y técnicas de purificación avanzadas como la cromatografía líquida de alto rendimiento (HPLC) garantiza la producción de compuestos de alta pureza adecuados para aplicaciones de investigación y comerciales .

Análisis De Reacciones Químicas

Tipos de reacciones

El 4-((4-fluorobencil)oxi)tiofeno-2-carboxilato de metilo experimenta diversas reacciones químicas, incluyendo:

Oxidación: El anillo de tiofeno puede oxidarse para formar sulfóxidos o sulfones usando agentes oxidantes como el peróxido de hidrógeno o el ácido m-cloroperbenzoico.

Reducción: El grupo éster puede reducirse a un alcohol usando agentes reductores como el hidruro de litio y aluminio.

Sustitución: El grupo fluorobencilo puede sufrir reacciones de sustitución nucleofílica con nucleófilos como las aminas o los tioles.

Reactivos y condiciones comunes

Oxidación: Peróxido de hidrógeno, ácido m-cloroperbenzoico, ácido acético como disolvente.

Reducción: Hidruro de litio y aluminio, tetrahidrofurano como disolvente.

Sustitución: Aminas o tioles, disolventes apróticos polares como la dimetilformamida.

Principales productos formados

Oxidación: Sulfóxidos, sulfones.

Reducción: Alcoholes.

Sustitución: Derivados amino o tioles.

Aplicaciones Científicas De Investigación

El 4-((4-fluorobencil)oxi)tiofeno-2-carboxilato de metilo tiene varias aplicaciones de investigación científica:

Química: Se utiliza como bloque de construcción en la síntesis de moléculas más complejas, particularmente en el desarrollo de productos farmacéuticos y agroquímicos.

Biología: Investigado por sus potenciales actividades biológicas, incluyendo propiedades antimicrobianas y anticancerígenas.

Medicina: Explorado como un posible fármaco candidato debido a sus características estructurales únicas y sus actividades biológicas.

Industria: Utilizado en la producción de materiales avanzados, como semiconductores orgánicos y polímeros conductores.

Mecanismo De Acción

El mecanismo de acción del 4-((4-fluorobencil)oxi)tiofeno-2-carboxilato de metilo implica su interacción con dianas moleculares y vías específicas. El grupo fluorobencilo mejora la lipofilia del compuesto, permitiéndole penetrar fácilmente las membranas celulares. Una vez dentro de la célula, el compuesto puede interactuar con enzimas o receptores, modulando su actividad y provocando diversos efectos biológicos. El anillo del tiofeno también puede participar en interacciones π-π con aminoácidos aromáticos en las proteínas, influyendo aún más en la actividad del compuesto .

Comparación Con Compuestos Similares

El 4-((4-fluorobencil)oxi)tiofeno-2-carboxilato de metilo se puede comparar con compuestos similares como:

3-((4-fluorobencil)oxi)tiofeno-2-carboxilato de metilo: Estructura similar pero con un patrón de sustitución diferente en el anillo del tiofeno.

4-((4-clorobencil)oxi)tiofeno-2-carboxilato de metilo: Estructura similar pero con un átomo de cloro en lugar de un átomo de flúor.

4-((4-metilbencil)oxi)tiofeno-2-carboxilato de metilo: Estructura similar pero con un grupo metilo en lugar de un átomo de flúor.

La singularidad del 4-((4-fluorobencil)oxi)tiofeno-2-carboxilato de metilo radica en la presencia del grupo fluorobencilo, que confiere propiedades fisicoquímicas y actividades biológicas distintas en comparación con sus análogos .

Propiedades

Fórmula molecular |

C13H11FO3S |

|---|---|

Peso molecular |

266.29 g/mol |

Nombre IUPAC |

methyl 4-[(4-fluorophenyl)methoxy]thiophene-2-carboxylate |

InChI |

InChI=1S/C13H11FO3S/c1-16-13(15)12-6-11(8-18-12)17-7-9-2-4-10(14)5-3-9/h2-6,8H,7H2,1H3 |

Clave InChI |

GFWHGGPXTQRQDW-UHFFFAOYSA-N |

SMILES canónico |

COC(=O)C1=CC(=CS1)OCC2=CC=C(C=C2)F |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.